SU14813

Vue d'ensemble

Description

SU-014813 est un inhibiteur de tyrosine kinase multi-cibles oral, à base d'indolinone. Il a montré une activité anti-angiogénique et antitumorale puissante en inhibant divers récepteurs tyrosine kinases, y compris le récepteur du facteur de croissance endothélial vasculaire, le récepteur du facteur de croissance dérivé des plaquettes, KIT et la tyrosine kinase 3 de type fms .

Méthodes De Préparation

La synthèse de SU-014813 implique l'utilisation de protéines de fusion de glutathion S-transférase contenant les domaines cytoplasmiques complets des récepteurs tyrosine kinases . Le composé est préparé par une série de réactions chimiques qui comprennent la formation de structures d'indolinone et l'incorporation de divers groupes fonctionnels pour améliorer son activité inhibitrice. Les méthodes de production industrielle impliquent l'optimisation de ces voies de synthèse pour obtenir un rendement et une pureté élevés .

Analyse Des Réactions Chimiques

SU-014813 subit plusieurs types de réactions chimiques, notamment :

Oxydation : Cette réaction implique l'ajout d'oxygène ou le retrait d'hydrogène. Les réactifs courants comprennent les oxydants comme le peroxyde d'hydrogène.

Réduction : Cette réaction implique l'ajout d'hydrogène ou le retrait d'oxygène. Les réactifs courants comprennent les agents réducteurs comme le borohydrure de sodium.

Substitution : Cette réaction implique le remplacement d'un groupe fonctionnel par un autre. Les réactifs courants comprennent les halogènes et les nucléophiles.

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut conduire à la formation de sulfoxydes ou de sulfones, tandis que la réduction peut conduire à la formation d'alcools ou d'amines .

Applications De Recherche Scientifique

SU-014813 a un large éventail d'applications en recherche scientifique, notamment :

Chimie : Il est utilisé comme composé outil pour étudier l'inhibition des récepteurs tyrosine kinases et leur rôle dans diverses voies de signalisation.

Biologie : Il est utilisé pour étudier les effets de l'inhibition de la tyrosine kinase sur la prolifération, la migration et la survie cellulaires.

Médecine : Il a été étudié dans des essais cliniques pour son utilisation potentielle dans le traitement des tumeurs solides avancées, du cancer du sein métastatique, du mélanome et des tumeurs stromales gastro-intestinales

Mécanisme d'action

SU-014813 exerce ses effets en se liant et en inhibant l'activité de multiples récepteurs tyrosine kinases, y compris le récepteur du facteur de croissance endothélial vasculaire, le récepteur du facteur de croissance dérivé des plaquettes, KIT et la tyrosine kinase 3 de type fms . Cette inhibition entraîne une réduction de l'angiogenèse, de la croissance tumorale et des métastases. Les cibles moléculaires et les voies impliquées comprennent l'inhibition de la phosphorylation et des événements de signalisation en aval qui favorisent la prolifération et la survie cellulaires .

Mécanisme D'action

SU-014813 exerts its effects by binding to and inhibiting the activity of multiple receptor tyrosine kinases, including vascular endothelial growth factor receptor, platelet-derived growth factor receptor, KIT, and fms-like tyrosine kinase 3 . This inhibition leads to a reduction in angiogenesis, tumor growth, and metastasis. The molecular targets and pathways involved include the inhibition of phosphorylation and downstream signaling events that promote cell proliferation and survival .

Comparaison Avec Des Composés Similaires

SU-014813 est similaire à d'autres inhibiteurs de tyrosine kinase multi-cibles comme le sunitinib (SU11248) et le sorafénib. SU-014813 a été développé pour améliorer les caractéristiques pharmacocinétiques et de sécurité par rapport à ces composés . Des composés similaires comprennent :

Sunitinib : Un autre inhibiteur de tyrosine kinase multi-cibles avec un profil de cible similaire.

Sorafénib : Un inhibiteur de tyrosine kinase qui cible des récepteurs similaires mais présente des propriétés pharmacocinétiques différentes.

SU-014813 est unique en raison de son activité inhibitrice à large spectre et de son potentiel d'utilisation dans des thérapies combinées pour améliorer l'efficacité d'autres agents anticancéreux .

Activité Biologique

SU14813 is a multitargeted receptor tyrosine kinase (RTK) inhibitor that has garnered significant attention due to its potent biological activity against various cancers. It is structurally related to sunitinib (SU11248) and functions primarily by inhibiting key RTKs involved in tumor growth and angiogenesis, including vascular endothelial growth factor receptors (VEGFR) , platelet-derived growth factor receptors (PDGFR) , KIT , and fms-like tyrosine kinase 3 (FLT3) . This compound has shown promise in preclinical studies and early-phase clinical trials, demonstrating broad antitumor activity and a favorable pharmacokinetic profile.

This compound exerts its biological effects through the following mechanisms:

- Inhibition of RTK Phosphorylation : It effectively inhibits the phosphorylation of VEGFR-2, PDGFR-β, and FLT3 in xenograft tumors, which is crucial for tumor cell proliferation and survival .

- Antitumor Activity : In various xenograft models, this compound has been shown to induce tumor regression, growth arrest, or significantly reduce tumor growth when administered as a monotherapy .

- Combination Therapy : When used in combination with docetaxel, this compound enhances antitumor efficacy compared to either agent alone. This combination has been particularly effective in models resistant to docetaxel .

Efficacy in Xenograft Models

The antitumor efficacy of this compound has been evaluated in multiple xenograft models derived from human or rat tumor cell lines. The results indicate:

| Xenograft Model | Treatment Regimen | Outcome |

|---|---|---|

| Human renal cell carcinoma | This compound monotherapy | Regression observed |

| Human breast carcinoma | This compound + docetaxel | Enhanced growth inhibition |

| Rat glioma model | This compound monotherapy | Growth arrest achieved |

These findings underscore the compound's potential as a therapeutic agent across different cancer types.

Pharmacokinetics

The pharmacokinetic profile of this compound was characterized in preclinical studies:

- Plasma Concentration for In Vivo Efficacy : Effective plasma concentrations for target inhibition were estimated at 100 to 200 ng/mL .

- Dosing Regimen : A continuous oral dosing regimen demonstrated dose-proportional exposure with target plasma concentrations achieved at doses ≥ 100 mg/day .

Phase I Studies

A single-agent dose escalation Phase I study involving 77 patients with advanced malignancies assessed the safety and tolerability of this compound. Key findings include:

- Objective Responses : The study recorded complete responses (1 patient with renal cell carcinoma), partial responses (12 patients), and stable disease in several others .

- Combination Therapy with Docetaxel : A separate study indicated that combining this compound (50 mg/day) with a submaximum tolerated dose of docetaxel resulted in manageable toxicity and promising clinical activity .

Safety Profile

The safety profile of this compound appears favorable, with toxicities comparable to those observed with docetaxel alone. No significant drug-drug interactions were noted during combination therapy .

Propriétés

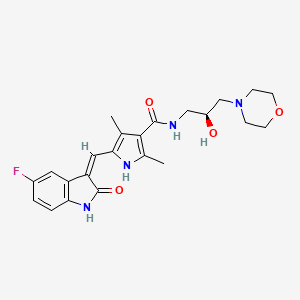

IUPAC Name |

5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-N-[(2S)-2-hydroxy-3-morpholin-4-ylpropyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27FN4O4/c1-13-20(10-18-17-9-15(24)3-4-19(17)27-22(18)30)26-14(2)21(13)23(31)25-11-16(29)12-28-5-7-32-8-6-28/h3-4,9-10,16,26,29H,5-8,11-12H2,1-2H3,(H,25,31)(H,27,30)/b18-10-/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTNPALGJUAXMMC-PMFHANACSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC(=C1C(=O)NCC(CN2CCOCC2)O)C)C=C3C4=C(C=CC(=C4)F)NC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(NC(=C1C(=O)NC[C@@H](CN2CCOCC2)O)C)/C=C\3/C4=C(C=CC(=C4)F)NC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27FN4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701025698 | |

| Record name | 5-[(Z)-(5-Fluoro-2-oxo-1H-indol-3-ylidene)methyl]-N-[(2S)-2-hydroxy-3-morpholin-4-ylpropyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701025698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

442.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

452105-23-6, 627908-92-3 | |

| Record name | SU-14813 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0452105236 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SU 14813 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0627908923 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-[(Z)-(5-Fluoro-2-oxo-1H-indol-3-ylidene)methyl]-N-[(2S)-2-hydroxy-3-morpholin-4-ylpropyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701025698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SU-14813 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZZ6VH5MZ17 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.